Malate - 149-61-1

Malate

Catalog Number: EVT-401768
CAS Number: 149-61-1
Molecular Formula: C4H4O5-2
Molecular Weight: 132.07 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Malate(2-) is a C4-dicarboxylate resulting from deprotonation of both carboxy groups of malic acid. It has a role as a fundamental metabolite. It is a C4-dicarboxylate and a malate. It derives from a succinate(2-). It is a conjugate base of a malic acid.
Classification

Malate is classified as a dicarboxylic acid and is categorized under organic acids. It is a key intermediate in several biochemical processes, including energy production and carbohydrate synthesis. In terms of its role in metabolism, malate serves as an important substrate in both aerobic and anaerobic respiration.

Synthesis Analysis

Malate is synthesized through the action of malate synthase, which catalyzes the condensation of glyoxylate with acetyl-CoA. The reaction can be summarized as follows:

Acetyl CoA+Glyoxylate+H2OL Malate+Coenzyme A\text{Acetyl CoA}+\text{Glyoxylate}+\text{H}_2\text{O}\rightarrow \text{L Malate}+\text{Coenzyme A}

Technical Details

  1. Enzyme Mechanism: The mechanism involves an aldol reaction followed by thioester hydrolysis. The active site of malate synthase facilitates the binding of substrates through specific interactions with amino acid residues.
  2. Reaction Conditions: Optimal conditions for malate synthase activity typically include a pH range of 7-8 and temperatures around 30-37 °C, which are conducive to enzyme stability and activity.
Molecular Structure Analysis

The molecular structure of malate consists of four carbon atoms, six hydrogen atoms, and five oxygen atoms. It has two carboxyl groups (-COOH) that contribute to its acidity.

Structural Data

  • Molecular Formula: C4H6O5C_4H_6O_5
  • Molecular Weight: 134.09 g/mol
  • Structural Features: Malate has a chiral center at the second carbon atom, leading to its existence in two enantiomeric forms: D-malic acid and L-malic acid, with L-malate being biologically active.

3D Structure

The three-dimensional conformation of malate allows it to fit into the active site of malate synthase effectively, facilitating enzyme-substrate interactions necessary for catalysis.

Chemical Reactions Analysis

Malate participates in several biochemical reactions:

  1. Glyoxylate Cycle: In this pathway, malate is produced from glyoxylate and acetyl-CoA, allowing organisms to utilize two-carbon compounds efficiently.
  2. Krebs Cycle: Malate is converted into oxaloacetate by malate dehydrogenase, which is then further processed in the Krebs cycle to generate ATP.
  3. Decarboxylation: Malate can undergo decarboxylation to produce pyruvate, contributing to various metabolic pathways.

Reaction Parameters

  • Enzymatic Reactions: The enzymatic reactions involving malate are often regulated by substrate availability and environmental conditions such as pH and temperature.
Mechanism of Action

The mechanism of action for malate synthase involves several key steps:

  1. Substrate Binding: Acetyl-CoA binds to the active site of malate synthase.
  2. Nucleophilic Attack: The enolate formed from acetyl-CoA attacks glyoxylate, forming a malyl-CoA intermediate.
  3. Hydrolysis: The thioester bond in malyl-CoA undergoes hydrolysis to release L-malate and coenzyme A.

Key Residues Involved

The catalytic residues involved in this mechanism include:

  • Aspartic acid (Asp631): Acts as a base to deprotonate acetyl-CoA.
  • Arginine (Arg338): Stabilizes the enolate intermediate formed during catalysis.
Physical and Chemical Properties Analysis

Malate exhibits several notable physical and chemical properties:

  • Solubility: Highly soluble in water due to its polar nature.
  • pKa Values: The pKa values for the carboxylic groups are approximately 3.4 and 5.0, indicating its acidic nature.
  • Stability: Malate is stable under physiological conditions but can undergo oxidation under extreme conditions.
Applications

Malate has diverse applications across various scientific fields:

  1. Biochemistry: Used as a substrate in enzymatic assays to study metabolic pathways.
  2. Agriculture: Acts as a signaling molecule that influences plant growth and development.
  3. Pharmaceuticals: Investigated for its potential role in drug formulations due to its metabolic significance.

Research Implications

Recent studies have highlighted the importance of malate synthase in pathogenic bacteria such as Salmonella Typhimurium and Mycobacterium tuberculosis, where it contributes to virulence by enabling survival under nutrient-limiting conditions . This underscores the potential for targeting malate synthase as a therapeutic strategy against bacterial infections .

Biochemical Foundations of Malate

Structural Properties of Malate and Its Isomers

Malate (2-hydroxybutanedioic acid) is a four-carbon dicarboxylic acid with the chemical formula C₄H₆O₅. Its biologically active form, L-malate, exhibits a chiral center at the C2 position, resulting in two enantiomers: L-malate and D-malate. The L-isomer serves as a universal intermediate in central metabolism, while the D-isomer is rare and typically restricted to bacterial peptidoglycan biosynthesis [4]. The molecule contains two carboxylate groups (pKa values ≈ 3.4 and 5.1) and one hydroxyl group (pKa ≈ 14.4), enabling pH-dependent ionization states. At physiological pH (7.0–7.4), malate predominantly exists as a divalent anion with deprotonated carboxyl groups [4] [6].

The conformational flexibility of malate allows it to adopt multiple rotameric states. Trans-conformers dominate in aqueous solutions due to lower steric strain, facilitating optimal binding in enzyme active sites. Hydroxyl group orientation influences hydrogen-bonding patterns, with intramolecular interactions stabilizing the gauche conformation in crystalline states. These structural features govern malate’s solubility (563 g/L at 20°C) and reactivity as a metal chelator, particularly for Mg²⁺ and Mn²⁺ ions required by decarboxylating enzymes [4].

Table 1: Oligomeric States of Malate Dehydrogenase Across Organisms

Organism TypeOligomeric StateSubunit Mass (kDa)Prevalent Cofactor
Gram-negative BacteriaDimeric30–38Nicotinamide Adenine Dinucleotide (NAD⁺)
Gram-positive BacteriaTetrameric33–45NAD⁺ or Nicotinamide Adenine Dinucleotide Phosphate (NADP⁺)
Eukaryotes (Mitochondrial)Dimeric35NAD⁺
Eukaryotes (Cytosolic)Dimeric33–36NAD⁺

Data compiled from bacterial and eukaryotic studies [2] [4].

Enzymatic Catalysis Involving Malate Dehydrogenase Isoforms

Malate Dehydrogenase (Malate Dehydrogenase) isoforms catalyze the reversible oxidation of L-malate to oxaloacetate using Nicotinamide Adenine Dinucleotide (NAD⁺) or Nicotinamide Adenine Dinucleotide Phosphate (NADP⁺) as cofactors. These enzymes belong to a conserved superfamily sharing a Rossmann-fold nucleotide-binding domain and a substrate-binding domain [1] [6]. Two primary isoforms exist in eukaryotes:

  • Mitochondrial Malate Dehydrogenase: Drives the citric acid cycle by regenerating oxaloacetate, with kinetics optimized for malate oxidation.
  • Cytosolic Malate Dehydrogenase: Facilitates the malate-aspartate shuttle, transferring reducing equivalents across mitochondrial membranes [4] [6].

Bacterial Malate Dehydrogenase exhibits greater diversity. Gram-negative species (e.g., Escherichia coli) typically express dimeric NAD⁺-dependent forms, while Gram-positive bacteria (e.g., Bacillus subtilis) and archaea favor tetrameric assemblies with dual NAD⁺/NADP⁺ specificity [2]. Some bacteria, like Rhodobacter sphaeroides, express both dimeric (tricarboxylic acid cycle) and tetrameric (glyoxylate cycle) isoforms to partition metabolic flux [2]. The catalytic mechanism involves a conserved triad:

  • Arginine residues (Arg-102, Arg-109, Arg-171) electrostatically stabilize the substrate’s α-carboxyl and β-carboxyl groups.
  • Histidine-195 acts as a proton acceptor during malate oxidation.
  • Aspartate-168 stabilizes protonated His-195 via hydrogen bonding [4].

A mobile loop region undergoes substrate-induced conformational changes ("open" to "closed" states), shielding the active site from solvent and aligning catalytic residues. This loop is conserved across species and determines rate-limiting steps in catalysis [1] [4]. Phylogenetically, Malate Dehydrogenase diverged into two clades: one resembling lactate dehydrogenase and another ancestral to mitochondrial forms, supporting the endosymbiotic origin of organelles [4] [6].

Table 2: Functional Roles of Malate Dehydrogenase Isoforms in Selected Organisms

OrganismIsoformOligomeric StatePrimary Metabolic Role
Homo sapiensMitochondrialDimericCitric acid cycle oxidation
Homo sapiensCytosolicDimericMalate-aspartate shuttle
Mycobacterium tuberculosisMdh (Rv1240)DimericReductive tricarboxylic acid cycle
Mycobacterium tuberculosisMqo (Rv2852c)Membrane-boundOxidative phosphorylation linkage
Escherichia coliNAD⁺-dependentDimericTricarboxylic acid cycle

Functional specialization based on compartmentalization and cofactor specificity [2] [4] [5].

Thermodynamic and Kinetic Parameters of Malate-Oxaloacetate Interconversion

The Malate Dehydrogenase-catalyzed reaction is reversible but thermodynamically constrained: L-Malate + NAD⁺ ⇌ Oxaloacetate + NADH + H⁺The standard Gibbs free energy change (ΔG'°) is +29.7 kJ/mol, rendering malate oxidation highly endergonic under physiological conditions [4] [5]. In vivo, the reaction proceeds toward oxaloacetate due to:

  • Product removal: Oxaloacetate is rapidly consumed by citrate synthase or transaminases.
  • Cofactor ratios: High NAD⁺/NADH ratios (≈100–1,000 in mitochondria) drive oxidation [4] [6].

Kinetic parameters vary by isoform and organism. The Km for malate ranges from 0.1–2.0 mM in eukaryotic isoforms, while bacterial enzymes show broader substrate affinity (Km = 0.02–0.19 mM for oxaloacetate) [2] [4]. Turnover numbers (kcat) for mitochondrial Malate Dehydrogenase approach 259 s⁻¹, reflecting optimization for high-flux citric acid cycle activity [4]. The reaction follows an ordered Bi-Ter mechanism: Nicotinamide Adenine Dinucleotide binds before malate, and Nicotinamide Adenine Dinucleotide Reduced (NADH) releases after oxaloacetate [4] [6].

Allosteric regulators fine-tune activity:

  • Citrate: Inhibits malate oxidation at low substrate concentrations but activates it under saturating conditions.
  • Glutamate: Inhibits mitochondrial Malate Dehydrogenase but is overridden by enzyme complexation with aspartate aminotransferase [4].pH critically influences catalysis, with alkaline conditions (pH >7.5) favoring malate binding and enol-oxaloacetate formation. A histidine residue (pKa ≈7.5) mediates pH-dependent substrate specificity, protonating to favor D-malate or keto-oxaloacetate binding [4].

Table 3: Kinetic and Thermodynamic Constants for Malate Dehydrogenase Reactions

ParameterMitochondrial Malate DehydrogenaseCytosolic Malate DehydrogenaseBacterial Malate Dehydrogenase (NAD⁺-dependent)
Km Malate (mM)0.1–0.51.0–2.00.3–1.5
Km Oxaloacetate (μM)2–105–2020–189
Km NADH (μM)10–2515–5014–90
kcat (s⁻¹)220–26080–120100–200
ΔG'° (kJ/mol)+29.7+29.7+29.7

Kinetic data reflect variations in substrate affinity and catalytic efficiency across isoforms [2] [4].

Properties

CAS Number

149-61-1

Product Name

Malate

IUPAC Name

2-hydroxybutanedioate

Molecular Formula

C4H4O5-2

Molecular Weight

132.07 g/mol

InChI

InChI=1S/C4H6O5/c5-2(4(8)9)1-3(6)7/h2,5H,1H2,(H,6,7)(H,8,9)/p-2

InChI Key

BJEPYKJPYRNKOW-UHFFFAOYSA-L

SMILES

C(C(C(=O)[O-])O)C(=O)[O-]

Synonyms

calcium (hydroxy-1-malate) hexahydrate
malate
malic acid
malic acid, (R)-isomer
malic acid, calcium salt, (1:1), (S)-isomer
malic acid, disodium salt
malic acid, disodium salt, (R)-isomer
malic acid, disodium salt, (S)-isomer
malic acid, magnesium salt (2:1)
malic acid, monopotassium salt, (+-)-isomer
malic acid, potassium salt, (R)-isomer
malic acid, sodium salt, (+-)-isome

Canonical SMILES

C(C(C(=O)[O-])O)C(=O)[O-]

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